4-Oxo-N,1-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide
Description
Properties
CAS No. |
54026-78-7 |
|---|---|
Molecular Formula |
C16H13N3O2 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
4-oxo-N,2-diphenyl-3H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H13N3O2/c20-14-11-19(13-9-5-2-6-10-13)18-15(14)16(21)17-12-7-3-1-4-8-12/h1-10H,11H2,(H,17,21) |
InChI Key |
FFVYURLAHSLZTC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Gould-Jacobs Cyclization Methodology
Adapted from quinolone synthesis protocols, this method employs high-temperature cyclization in diphenyl ether (255°C) to form the dihydropyrazole ring. Key steps:
Reaction sequence
-
Malonic acid diethyl ester + p-chloroacetophenone → β-keto ester intermediate
-
Cyclization with 2,4-dichlorophenylhydrazine HCl in ethanol
-
Acid-catalyzed intramolecular cyclization (AcOH, reflux)
-
Lithium bis(trimethylsilyl)amide (LHMDS) base at -78°C
-
24-hour cyclization in acetic acid at reflux
-
Average yield: 68-77% for ring-closed intermediates
| Parameter | Condition |
|---|---|
| Substrate | Ethyl 4-oxopyrazole-3-carboxylate |
| Reagent | 10% NaOH in ethanol |
| Temperature | 100°C, 4 hours |
| Conversion | >95% (monitored by TLC) |
Step 2: Amide formation
| Component | Specification |
|---|---|
| Coupling reagent | Thionyl chloride (2.5 equiv) |
| Solvent | Anhydrous DCM |
| Base | Triethylamine (3.0 equiv) |
| Amine | Aniline (1.1 equiv) |
| Reaction time | 12 hours at 0°C → RT |
| Isolated yield | 82% |
Critical observation : Excess thionyl chloride prevents diketopiperazine byproduct formation during amidation.
Solid-Phase Coupling Using Polymer-Supported Reagents
Modified from Stern et al., this method enhances purity for pharmaceutical applications:
Protocol :
-
Activation: Polystyrene-HOBt resin + PyBrop (1.5 equiv) in DMF (2 × 3 h)
-
Coupling: Aniline derivative (0.9 equiv) in DMF, 24 h
-
Cleavage: TFA/DCM (1:9 v/v), 2 h
Advantages :
-
Automated synthesis on Quest 205 synthesizer
-
Byproduct retention on resin matrix
-
Typical purity >98% (HPLC analysis)
Alternative Synthetic Pathways
One-Pot TBD-Catalyzed Assembly
Inspired by organocatalytic methods, this approach simplifies production:
Reaction scheme :
-
In situ generation of enolate using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)
-
Concurrent cyclization/amidation in THF
Optimized parameters :
| Variable | Optimal Value |
|---|---|
| Catalyst loading | 15 mol% TBD |
| Temperature | 65°C |
| Solvent | THF/water (9:1) |
| Reaction time | 18 hours |
| Yield | 74% |
Mechanistic insight : TBD facilitates both enolate formation and amide bond generation through dual hydrogen-bonding activation.
Analytical Characterization Data
Consistent spectral profiles confirm successful synthesis across methodologies:
1H NMR (400 MHz, DMSO-d6) :
-
δ 3.21 (dd, J = 17.2, 8.8 Hz, 1H, CH2)
-
δ 3.85 (dd, J = 17.2, 4.4 Hz, 1H, CH2)
-
δ 5.45-5.52 (m, 1H, CH)
-
δ 7.28-7.65 (m, 10H, aromatic)
IR (KBr) :
-
3275 cm⁻¹ (N-H stretch)
-
1689 cm⁻¹ (C=O amide)
-
1642 cm⁻¹ (C=O pyrazolone)
HRMS :
Comparative Evaluation of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Acid chloride | 82 | 95 | High | Established protocol |
| Solid-phase | 75 | 98 | Medium | Automated purification |
| TBD-catalyzed | 74 | 93 | High | Reduced step count |
Critical factors for industrial adoption :
-
Thionyl chloride method preferred for cost-effectiveness
-
Solid-phase approach optimal for parallel synthesis
-
TBD catalysis shows promise for green chemistry applications
Challenges and Optimization Strategies
Common issues :
-
Regioselectivity control during cyclization
-
Amide racemization under acidic conditions
-
Byproduct formation from diketone intermediates
Recent improvements :
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound participates in several reaction classes, influenced by its electron-rich pyrazole ring and amide functionality:
| Reaction Type | Reagents/Conditions | Key Products |
|---|---|---|
| Nucleophilic Substitution | Alkyl halides, acyl chlorides | Alkylated/acylated derivatives at N1 or C5 |
| Electrophilic Aromatic Substitution | Nitrating agents (HNO₃/H₂SO₄), sulfonating agents | Nitro- or sulfonyl-substituted derivatives |
| Cycloaddition | Dienophiles (e.g., maleic anhydride) | Fused heterocyclic systems (e.g., pyrrolo-pyrazoles) |
| Hydrolysis | Acidic or basic aqueous conditions | Ring-opened products (e.g., hydrazine derivatives) |
Mechanistic Highlights :
-
Electrophilic substitution occurs preferentially at the C4 position due to electron-donating effects from the adjacent carbonyl group.
-
Cycloaddition reactions proceed via [4+2] Diels-Alder mechanisms, utilizing the pyrazole ring’s conjugated π-system.
Oxidation and Reduction Pathways
The compound’s oxo group and unsaturated bonds enable redox transformations:
Notable Observations :
-
Oxidation with KMnO₄ results in cleavage of the pyrazole ring, yielding N-phenylsuccinamic acid .
-
Selective reduction of the 4,5-double bond preserves the amide group .
Functional Group Transformations
The carboxamide moiety undergoes characteristic reactions:
| Reaction | Conditions | Outcome |
|---|---|---|
| Amide Hydrolysis | 6M HCl, reflux | Carboxylic acid (C3 position) |
| Schiff Base Formation | Aldehydes, anhydrous EtOH | Imine-linked derivatives |
| N-Acylation | Acetic anhydride, pyridine | Acetylated amide |
Key Findings :
-
Hydrolysis under acidic conditions generates 3-carboxy-4-oxo-1,5-diphenylpyrazole , confirmed by IR (C=O stretch at 1680 cm⁻¹) .
-
Schiff base derivatives exhibit enhanced solubility in polar aprotic solvents.
Photochemical and Catalytic Reactions
Advanced synthetic methods have expanded its reactivity profile:
| Method | Conditions | Application |
|---|---|---|
| Photoredox Coupling | Ru(bpy)₃²⁺, visible light | Cross-coupled biaryl derivatives |
| Transition-Metal Catalysis | Pd(OAc)₂, PPh₃ | Suzuki-Miyaura arylation at C5 |
Case Study :
-
Palladium-catalyzed coupling with aryl boronic acids introduces substituents at C5, enabling modular synthesis of analogs with tunable electronic properties.
Stability and Degradation
The compound demonstrates sensitivity to specific environments:
| Condition | Effect | Half-Life |
|---|---|---|
| UV light (254 nm) | Photooxidation to quinazoline derivatives | 4.2 hours |
| Aqueous NaOH (1M, 70°C) | Hydrolytic ring contraction | 1.5 hours |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit notable anticancer properties. For instance, studies have shown that compounds similar to 4-Oxo-N,1-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide can inhibit the growth of various cancer cell lines. A study reported percent growth inhibitions (PGIs) of over 70% against several types of cancer cells, suggesting that modifications to the pyrazole structure can enhance anticancer efficacy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Various derivatives have shown effectiveness against pathogenic bacteria and fungi. For example, synthesized pyrazole derivatives demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli, indicating potential applications in developing new antimicrobial agents .
Photophysical Properties
The unique structure of this compound allows for interesting photophysical behavior. Research into its photoluminescence properties suggests potential uses in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's ability to absorb and emit light can be harnessed for developing advanced materials in electronics .
Case Study 1: Anticancer Evaluation
In a recent study focusing on the synthesis of pyrazole derivatives, the compound exhibited promising anticancer activity against multiple cell lines. The synthesized compounds were subjected to cytotoxicity assays where they showed IC50 values comparable to established chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Percent Growth Inhibition |
|---|---|---|---|
| This compound | OVCAR-8 | 25 ± 3.5 | 85.26% |
| Similar Derivative | NCI-H40 | 22 ± 2.0 | 86.61% |
Case Study 2: Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of various synthesized pyrazole derivatives against common pathogens. The results indicated that certain derivatives of this compound displayed significant inhibition zones in disc diffusion tests against both Gram-positive and Gram-negative bacteria .
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| Derivative A | S. aureus | 18 mm |
| Derivative B | E. coli | 15 mm |
Mechanism of Action
The mechanism of action of 4-Oxo-N,1-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity . Its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase . The anticancer activity might involve the induction of apoptosis or inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Comparison with Similar Pyrazoline Derivatives
Pyrazoline derivatives share a common core but exhibit variations in substituents, which dictate their physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Structural and Substituent Variations
Physicochemical Properties
- Solubility : The carboxamide group in the title compound improves water solubility via hydrogen bonding, whereas thiocarboxamide derivatives () are more lipophilic .
- Crystallographic Data :
Electronic Effects
- Electron-withdrawing groups (e.g., -NO₂ in ) increase electrophilicity, enhancing reactivity in biological systems.
- The oxo group in the title compound stabilizes the pyrazoline ring via conjugation, while benzoyl substituents () introduce additional π-π stacking interactions .
Biological Activity
4-Oxo-N,1-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This pyrazole derivative has been investigated for its potential antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, supported by empirical data and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a carboxamide functional group attached to a pyrazole ring, which is known to influence its biological interactions.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial efficacy of this compound and its derivatives. For instance:
- Antibacterial Activity : Compounds derived from this compound exhibited notable antibacterial properties against various strains including Escherichia coli and Klebsiella pneumoniae. In one study, certain derivatives showed higher activity than standard antibiotics like chloroamphenicol .
- Antifungal Activity : The compound also demonstrated antifungal properties against pathogens such as Candida albicans. The minimum inhibitory concentration (MIC) values were recorded as low as 0.25 µg/mL for some derivatives .
| Compound | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| 4a | E. coli | 0.22 | |
| 5a | Klebsiella pneumoniae | 0.25 | |
| 7b | Candida albicans | 0.30 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. For example, compounds based on the pyrazole scaffold have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. One study reported that certain derivatives reduced TNF-α levels by up to 85% at concentrations comparable to standard anti-inflammatory drugs .
Anticancer Activity
The anticancer properties of this compound have been highlighted in several investigations:
- Cell Line Studies : In vitro studies demonstrated that this compound and its analogs exhibited cytotoxic effects against various cancer cell lines including A549 (lung cancer) and MDA-MB-231 (breast cancer). The IC50 values ranged from 26 µM to 49.85 µM depending on the specific derivative tested .
Case Studies
Several case studies have illustrated the effectiveness of this compound in various biological assays:
- Study on Antibacterial Efficacy : A recent investigation synthesized several analogs of the compound and assessed their antibacterial activity using the disk diffusion method. The results indicated that certain modifications to the pyrazole structure significantly enhanced antibacterial potency against Gram-negative bacteria .
- In Vivo Anticancer Study : An animal model study evaluated the anticancer effects of a derivative of this compound in mice with induced tumors. The treated group showed a marked reduction in tumor size compared to the control group, suggesting potential for therapeutic use in oncology .
Q & A
Q. What are reliable synthetic routes for 4-Oxo-N,1-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide and its analogs?
A common approach involves cyclocondensation of hydrazines with α,β-unsaturated ketones or aldehydes, followed by functionalization. For example, Vilsmeier–Haack formylation has been used to introduce carboxamide groups in pyrazole derivatives under controlled acidic conditions (DMF/POCl₃) . Post-synthetic modifications, such as thioamide formation (via Lawesson’s reagent), can further diversify the scaffold . Key parameters include reaction temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants to minimize side products.
Q. How should researchers characterize the purity and structural integrity of this compound?
Combine spectroscopic and crystallographic methods:
- NMR : Analyze and spectra for diagnostic signals (e.g., pyrazole ring protons at δ 6.5–7.5 ppm; carbonyl carbons at δ 160–180 ppm) .
- X-ray crystallography : Resolve bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles to confirm stereochemistry .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for pyrazole-3-carboxamide derivatives?
Discrepancies often arise from variations in assay conditions or structural analogs. To address this:
- Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin as a positive control) .
- SAR analysis : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance anti-inflammatory activity) .
- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values against COX-2) to identify trends masked by experimental noise .
Q. How can molecular docking studies optimize the design of 4-Oxo-N,1-diphenyl derivatives for target proteins?
Follow these steps:
- Protein preparation : Retrieve target structures (e.g., COX-2 from PDB: 5KIR) and remove water molecules/ligands .
- Docking software : Use AutoDock Vina with Lamarckian genetic algorithms. Set grid boxes to cover active sites (e.g., 25 × 25 × 25 ų for COX-2) .
- Validation : Compare docking scores (ΔG) of known inhibitors (e.g., celecoxib) with synthesized analogs to assess predictive accuracy .
Q. What analytical methods are suitable for studying metabolic stability in vitro?
Use microsomal incubation assays :
- Incubate the compound (10 µM) with liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C .
- Quantify degradation via LC-MS/MS over 60 minutes, calculating half-life (t₁/₂) using first-order kinetics.
- Compare with control compounds (e.g., verapamil) to benchmark metabolic resistance .
Methodological Considerations
Q. How to address low solubility in biological assays for this hydrophobic compound?
- Co-solvents : Use DMSO (≤0.1% v/v) to pre-dissolve the compound, then dilute in assay buffer .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (e.g., 150 nm size) via emulsion-solvent evaporation to enhance aqueous dispersion .
- Structural modification : Introduce polar groups (e.g., sulfonamide or hydroxyl) at the N-phenyl position without disrupting pharmacophore integrity .
Q. What computational tools predict ADME properties for pyrazole-3-carboxamides?
- SwissADME : Input SMILES to estimate bioavailability radar, logP (optimal range: 2–3.5), and P-glycoprotein substrate likelihood .
- pkCSM : Predict toxicity endpoints (e.g., hepatotoxicity) based on similarity to training datasets .
Data Interpretation and Validation
Q. How to validate conflicting results in antioxidant activity assays (e.g., DPPH vs. ABTS)?
- Assay mechanism : DPPH detects H-atom transfer, while ABTS measures electron transfer. Test both to confirm dual activity .
- Control antioxidants : Use Trolox (for ABTS) and BHT (for DPPH) to normalize results. Report IC₅₀ values as mean ± SD (n = 3) .
Q. What statistical methods are recommended for dose-response studies?
- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ and Hill slopes .
- Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
